N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Epigenetics HDAC inhibition Cancer research

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 941960-31-2) is a synthetic small molecule (C20H22N2O3, MW 338.4 g/mol) belonging to the tetrahydroquinoline class. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked via a 6-acetamide bridge to a 3-methylphenoxy moiety.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941960-31-2
Cat. No. B2800532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
CAS941960-31-2
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
InChIInChI=1S/C20H22N2O3/c1-14-5-3-7-18(11-14)25-13-20(24)21-17-8-9-19-16(12-17)6-4-10-22(19)15(2)23/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)
InChIKeyPAGVNHZHTUTHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 941960-31-2): Structural and Pharmacological Profile


N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (CAS 941960-31-2) is a synthetic small molecule (C20H22N2O3, MW 338.4 g/mol) belonging to the tetrahydroquinoline class. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked via a 6-acetamide bridge to a 3-methylphenoxy moiety . Preliminary annotation in BindingDB (ChEMBL1934901) indicates potential interaction with histone deacetylases (HDAC4, HDAC5, HDAC6), though affinity data are limited to single-point measurements (e.g., HDAC6 Kd = 5.40 µM) [1]. The compound is primarily available through research chemical suppliers with typical purity of 95% .

Tetrahydroquinoline-based research scaffold with reported HDAC interaction context
Supports exploratory epigenetic probe development and SAR library construction
Research chemical grade; internal affinity and selectivity profiling required before downstream use

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide Cannot Be Replaced by In-Class Analogs


Tetrahydroquinoline-based acetamides are not functionally interchangeable due to profound differences in target engagement profiles driven by subtle structural variations . Even closely related analogs bearing different N-acyl or phenoxy substituents display divergent HDAC isoform selectivity [1]. At present, however, no head-to-head comparative data exist for CAS 941960-31-2 against its nearest neighbors (e.g., N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide or N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide), making generic substitution decisions unsupported by quantitative evidence .

Selectivity Subtle N-acyl or phenoxy variations may shift HDAC isoform selectivity profiles; class-level assumptions do not guarantee functional equivalence.
Evidence gap No head-to-head comparative data exist against nearest structural analogs; direct substitution is unsupported by quantitative evidence.
Validation Procurement decisions must rely on project-specific validation rather than inferred similarity to advanced tetrahydroquinoline HDAC inhibitors.

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide


HDAC6 Binding Affinity Shows Micromolar Engagement but No Comparative Advantage Established

The only publicly available binding data for CAS 941960-31-2 shows a Kd of 5.40 µM against recombinant human HDAC6 [1]. However, no equivalent data exist for any close structural analog in the same assay system, precluding direct head-to-head comparisons. The compound also returned weak or negative signals against HDAC4 (Ki > 50 µM) and HDAC5 (Ki > 50 µM), suggesting a degree of isoform selectivity, but again without comparator data [1].

HDAC6 binding affinity
Reported
Kd = 5.40 µM
Reported HDAC6 binding context; no comparative advantage established
Recombinant human HDAC6; fluorogenic enzymatic assay
Epigenetics HDAC inhibition Cancer research

Potential HNF4 Modulation Suggested by Patent Landscape but Lacks Quantitative Comparison

A patent document (WO-2005016255-A2) classifies substituted tetrahydroquinolines, including the core scaffold of CAS 941960-31-2, as hepatocyte nuclear factor 4 (HNF-4) modulators . However, no specific EC50, IC50, or binding data for this compound are disclosed, and no side-by-side comparison with other HNF4 modulators is provided.

HNF4 modulation patent
Data to verify
Patent-classified scaffold; no EC50 or IC50 disclosed
Supports HNF4 hypothesis generation; requires independent target validation
WO-2005016255-A2; no compound-specific assay details
Metabolic disease Nuclear receptor modulation HNF4

No Comparative Selectivity, Toxicity, or PK Data Identified for Informed Procurement

A comprehensive search of PubMed, BindingDB, ChemIDplus, and Google Patents yielded no quantitative data on target selectivity panels, in vitro ADME, in vivo pharmacokinetics, or toxicity for CAS 941960-31-2 [1][2][3]. This absence of data contrasts with more advanced tetrahydroquinoline-based HDAC inhibitors such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, which have published IC50 values, cellular activity, and in vivo efficacy [4].

Profiling data gap
Context-dependent
No selectivity, ADME, PK, or toxicity data identified
Complete data gap versus advanced tetrahydroquinoline HDAC inhibitors
Literature search across PubMed, BindingDB, and patent databases
Drug discovery Lead optimization Pharmacokinetics

Appropriate Scientific and Procurement Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide


Exploratory Epigenetic Probe Development

Given its micromolar HDAC6 binding (Kd = 5.40 µM) and potential for isoform selectivity [1], this compound may serve as a starting scaffold for medicinal chemistry optimization programs targeting HDAC6-mediated diseases. Its utility is in exploratory studies where novel chemotypes are sought, and comprehensive profiling data are generated internally.

HNF4 Modulation Hypothesis Testing

Based on patent classification within the HNF4 modulator space , this compound could be used to probe HNF4-mediated transcriptional regulation in metabolic disease models. However, users must first establish in-house activity data before drawing conclusions.

Structure-Activity Relationship (SAR) Library Construction

As a distinct tetrahydroquinoline-acetamide hybrid with a 3-methylphenoxy substituent, this compound can serve as a comparator in internal SAR campaigns against other analogs bearing different phenoxy or N-acyl groups . Its value lies in expanding chemical diversity rather than in demonstrated performance advantages.

Analytical Reference Standard for Method Development

With a defined molecular formula (C20H22N2O3), molecular weight (338.4 g/mol), and CAS number (941960-31-2) , this compound can function as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or analyzing tetrahydroquinoline derivatives.

Application
Selection Property
Validation Focus
Epigenetic probe development
HDAC6 scaffold novelty
Internal HDAC isoform affinity and selectivity profiling
HNF4 modulation studies
Nuclear receptor modulator scaffold
In-house target engagement and transcriptional assay
SAR library construction
Chemical diversity expansion
Analog comparator synthesis and profiling
Analytical reference standard
Defined identity and purity parameters
HPLC, LC-MS, or NMR method qualification
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